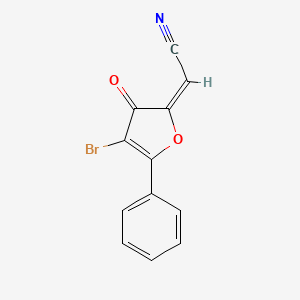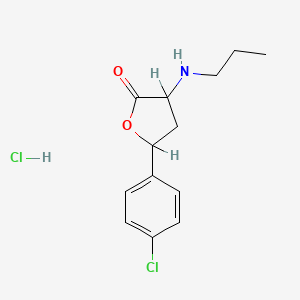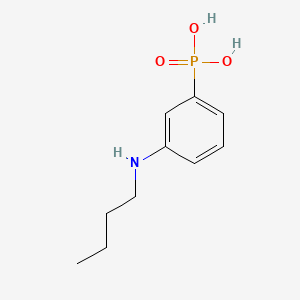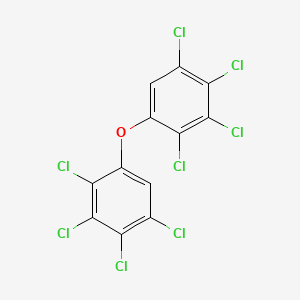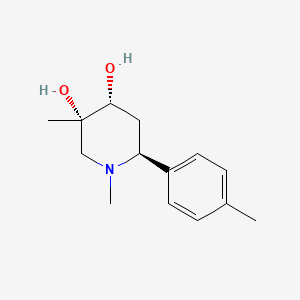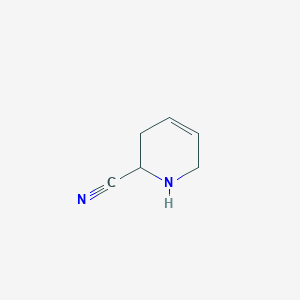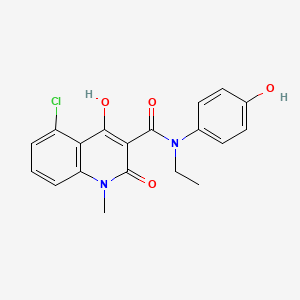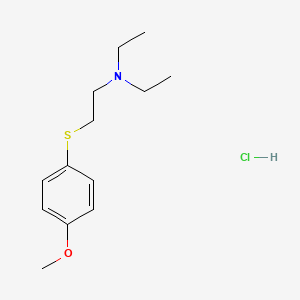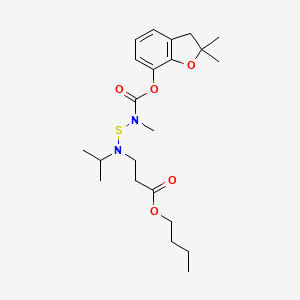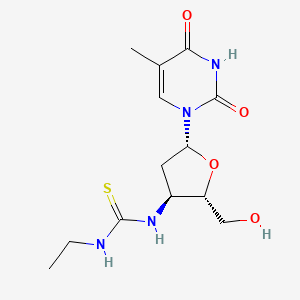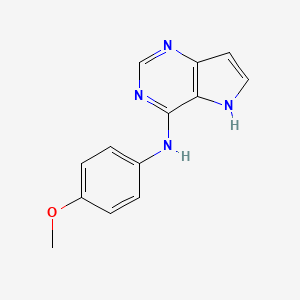
6-amino-1H-pyrimidin-2-one;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic compound with the molecular formula C4H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in a mixture of diphenyl oxide and biphenyl at around 250°C . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain the high temperatures required for the cyclization process and to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-1H-pyrimidin-2-one;hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
6-amino-1H-pyrimidin-2-one;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-amino-1H-pyrimidin-2-one;hydrate include:
2-aminopyrimidine: Another pyrimidine derivative with similar structural features.
4-amino-6-hydroxy-2-mercaptopyrimidine: A compound with additional functional groups that confer different chemical properties.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and exhibit distinct biological activities. Its hydrate form also influences its solubility and reactivity, making it particularly useful in certain applications.
Propriétés
Numéro CAS |
64790-21-2 |
|---|---|
Formule moléculaire |
C4H7N3O2 |
Poids moléculaire |
129.12 g/mol |
Nom IUPAC |
6-amino-1H-pyrimidin-2-one;hydrate |
InChI |
InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2 |
Clé InChI |
XQZAYGWDRJTKRV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=O)N=C1)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


